Filbertone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Filbertone can be synthesized through various methods. One common approach involves the reaction of 5-methyl-2-hexanone with formaldehyde in the presence of a base to yield (2E)-5-methyl-2-hepten-4-one . Another method includes the use of Lawesson’s reagent to detect this compound in hazelnut oil .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from hazelnut oil using techniques such as steam distillation combined with extraction (SDE), solid-phase microextraction (SPME), ultrasonically assisted solid-phase extraction (UASPE), and supercritical fluid extraction (SFE) .
Chemical Reactions Analysis
Types of Reactions: Filbertone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Major Products: The major products formed from these reactions include corresponding alcohols, ketones, and substituted derivatives .
Scientific Research Applications
Filbertone has been extensively studied for its potential health benefits and applications in various fields:
Mechanism of Action
Filbertone exerts its effects through various molecular pathways:
Thermogenesis: It upregulates thermogenic genes such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor alpha (PPARα).
Lipid Metabolism: this compound enhances fatty acid degradation and oxidative phosphorylation, reducing intracellular lipid accumulation.
Inflammation: It inhibits microglia-mediated inflammatory responses by suppressing the MAPK and NF-κB pathways.
Comparison with Similar Compounds
Filbertone is unique due to its specific flavor profile and health benefits. Similar compounds include:
(E)-2-hexenal: Another flavor compound with a green, leafy aroma.
(E)-2-octenal: Known for its fatty, citrusy odor.
(E)-2-decenal: Exhibits a strong, waxy, citrus scent.
Compared to these compounds, this compound stands out for its nutty aroma and potential health benefits, particularly in regulating lipid metabolism and reducing inflammation .
Properties
CAS No. |
122440-59-9 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(E,5S)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1 |
InChI Key |
ARJWAURHQDJJAC-KNIZRNDPSA-N |
SMILES |
CCC(C)C(=O)C=CC |
Isomeric SMILES |
CC[C@H](C)C(=O)/C=C/C |
Canonical SMILES |
CCC(C)C(=O)C=CC |
Synonyms |
(E)-5-methylhept-2-en-4-one 5-methylhept-2-en-4-one filbertone |
Origin of Product |
United States |
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